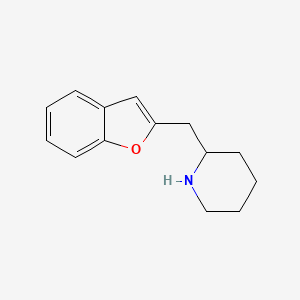

2-(2-benzofuranylmethyl)Piperidine

描述

Structure

3D Structure

属性

分子式 |

C14H17NO |

|---|---|

分子量 |

215.29 g/mol |

IUPAC 名称 |

2-(1-benzofuran-2-ylmethyl)piperidine |

InChI |

InChI=1S/C14H17NO/c1-2-7-14-11(5-1)9-13(16-14)10-12-6-3-4-8-15-12/h1-2,5,7,9,12,15H,3-4,6,8,10H2 |

InChI 键 |

BACKVISBRLZYOX-UHFFFAOYSA-N |

SMILES |

C1CCNC(C1)CC2=CC3=CC=CC=C3O2 |

规范 SMILES |

C1CCNC(C1)CC2=CC3=CC=CC=C3O2 |

产品来源 |

United States |

The Scientific Case for 2 2 Benzofuranylmethyl Piperidine

Established and Novel Synthetic Routes to Piperidine Scaffolds

The piperidine ring is a fundamental structural unit in numerous pharmaceuticals and natural products. rsc.orgnih.gov Its synthesis has evolved from classical methods to include innovative and highly selective modern techniques.

Strategies for Constructing the Piperidine Ring

The construction of the piperidine ring can be broadly categorized into several key strategies, including hydrogenation/reduction of pyridine (B92270) precursors, various cyclization reactions, and multicomponent reactions. nih.gov

Hydrogenation and Reduction: The hydrogenation of pyridine derivatives is a common method for obtaining piperidines. nih.gov This can be achieved using transition metal catalysts under harsh conditions, although recent advancements have led to more stereoselective and efficient processes under milder conditions. nih.gov For instance, ruthenium and cobalt nanocatalysts have been employed for the hydrogenation of pyridine derivatives. nih.gov Another approach involves the reduction of pyridine N-oxides to piperidines using ammonium (B1175870) formate (B1220265) and palladium on carbon, which offers the advantage of mild reaction conditions and high yields. organic-chemistry.org

Cyclization Reactions: A variety of cyclization strategies are employed for piperidine synthesis. nih.gov These include:

Alkene Cyclization: Oxidative amination of non-activated alkenes catalyzed by a gold(I) complex allows for the formation of substituted piperidines. nih.gov

Radical-Mediated Amine Cyclization: Cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes provides a route to various piperidines. nih.govmdpi.com

Reductive Amination: This is a widely used method for C-N bond formation and is often applied in [5+1] annulation strategies to form the piperidine ring. mdpi.com

Multicomponent Reactions (MCRs): MCRs offer an efficient route to highly substituted piperidines in a single step from simple starting materials. ajchem-a.com A pseudo-four-component reaction of aldehydes, 2,7-naphthalenediol, and ammonium carboxylates has been developed for the synthesis of N-acylated and non-acylated piperidine analogs. ajchem-a.com

| Strategy | Description | Key Features | Example Catalyst/Reagent |

|---|---|---|---|

| Hydrogenation/Reduction | Reduction of pyridine or its derivatives to form the saturated piperidine ring. nih.gov | Well-established, can be stereoselective. nih.gov | Ru/C, Co nanocatalysts, Pd/C with ammonium formate. nih.govorganic-chemistry.org |

| Cyclization Reactions | Formation of the piperidine ring through intramolecular bond formation. nih.gov | Versatile, allows for diverse substitution patterns. nih.gov | Gold(I) complexes, Cobalt(II) catalysts. nih.gov |

| Multicomponent Reactions | One-pot synthesis involving three or more starting materials to create complex piperidines. ajchem-a.com | High efficiency, atom economy, and structural diversity. ajchem-a.com | Choline chloride/urea. ajchem-a.com |

Innovative Biocatalytic and Flow Chemistry Approaches for Piperidine Synthesis

Modern synthetic chemistry has embraced biocatalysis and flow chemistry to develop more sustainable and efficient methods for piperidine synthesis.

Biocatalytic Approaches: Enzymes are increasingly used to achieve high enantioselectivity and reduce reliance on heavy metals. nih.gov

Transaminases (TAs): TAs are employed in the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, achieving high yields and excellent enantiomeric excesses. nih.govacs.org This method provides access to both enantiomers by selecting the appropriate transaminase. nih.govacs.org

Lipases: Immobilized Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the multicomponent reaction of benzaldehyde, aniline, and an acetoacetate (B1235776) ester to produce clinically valuable piperidines in good yields. rsc.orgrsc.org

Enzyme Cascades: One-pot cascade reactions involving carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED) have been developed for the synthesis of enantiomerically pure chiral piperidines from keto acids. acs.org

Flow Chemistry: Flow chemistry offers advantages in terms of scalability, safety, and efficiency.

An efficient and scalable anodic methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell has been developed. nih.govresearchgate.net The resulting 2-methoxylated piperidine serves as a precursor for introducing various carbon nucleophiles at the 2-position. nih.govresearchgate.net

Electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor provides a facile and green method for synthesizing piperidine derivatives. nih.gov

Enantioselective Synthesis and Stereocontrol in Piperidine Derivatives

The development of enantioselective methods is crucial for producing specific stereoisomers of piperidine derivatives, which often exhibit different biological activities.

Catalytic Asymmetric Halocyclization: A catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamates as catalysts has been developed to produce enantioenriched 2-substituted 3-bromopiperidines. rsc.orgrsc.org These intermediates can be further transformed into 3-substituted piperidines. rsc.orgrsc.org

Asymmetric Cyclizative Aminoboration: A copper-catalyzed regiospecific and enantioselective cyclizative aminoboration has been designed for the synthesis of 2,3-cis-disubstituted piperidines with excellent enantioselectivities. researchgate.net

Iridium-Catalyzed Hydrogenation: Asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts using an iridium(I) catalyst with a P,N-ligand has been reported to be highly effective. nih.gov

Synthetic Approaches to the Benzofuran Moiety

The benzofuran nucleus is another privileged scaffold in medicinal chemistry. nih.gov Numerous synthetic strategies have been developed for its construction.

Palladium- and Copper-Catalyzed Reactions:

Sonogashira Coupling: The coupling of terminal alkynes with iodophenols, catalyzed by both palladium and copper, followed by intramolecular cyclization is a common route to benzofuran derivatives. nih.govacs.org

Intramolecular Heck Reaction: Oxidative addition followed by cyclization via an intramolecular Heck reaction can be used to synthesize benzofuran scaffolds. acs.org

Acid- and Base-Catalyzed Cyclizations:

Acid-Catalyzed: Acetic acid can catalyze the one-pot synthesis of benzofuran derivatives from benzoquinones. nih.gov Boron tribromide promotes the tandem deprotection-cyclization of 2-methoxyphenylacetones. jocpr.com

Base-Catalyzed: Triethylamine is used as a basic catalyst in the Rap–Stoermer reaction to obtain benzofuran derivatives from α-haloketones and substituted salicylaldehydes. nih.gov

Other Metal-Catalyzed Reactions:

Rhodium-Catalyzed: Relay rhodium-mediated catalysis involving the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids yields benzofuran skeletons. acs.org

Iron-Catalyzed: FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones allows for the construction of benzofuran rings. nih.gov

Nickel-Catalyzed: An intramolecular nucleophilic addition of aryl halides to aryl ketones catalyzed by nickel provides benzofuran derivatives. organic-chemistry.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium/Copper | Sonogashira Coupling/Cyclization | Versatile for 2-substituted benzofurans. nih.govacs.org | nih.gov, acs.org |

| Rhodium | Arylation/Cyclization | Effective for chemodivergent synthesis. acs.org | acs.org |

| Iron(III) Chloride | Intramolecular Cyclization | Suitable for electron-rich substrates. nih.gov | nih.gov |

| Nickel | Intramolecular Nucleophilic Addition | Good for forming the C-O bond. organic-chemistry.org | organic-chemistry.org |

Specific Synthetic Strategies for the this compound Core

While general methods for synthesizing piperidine and benzofuran rings are well-established, the specific construction of the this compound core often involves a convergent synthesis where the two heterocyclic systems are coupled. A common approach involves the reaction of a pre-formed 2-substituted piperidine with a benzofuran derivative. For instance, a piperidine with a suitable nucleophilic or electrophilic handle at the 2-position can be reacted with a benzofuran carrying a complementary functional group.

Chemical Derivatization and Scaffold Modifications for Structural Diversification

To explore the structure-activity relationships of this compound derivatives, chemical derivatization and scaffold modification are essential.

Modifications of the Piperidine Ring:

N-Substitution: The nitrogen atom of the piperidine ring can be readily functionalized. For example, Boc-protected piperidine carboxylic acids can be synthesized and further modified. nih.gov

C-H Functionalization: Biocatalytic carbon-hydrogen (C-H) oxidation can introduce hydroxyl groups at specific positions on the piperidine ring, which can then be used for further modifications through radical cross-coupling reactions. news-medical.netchemistryviews.org

Modifications of the Benzofuran Ring:

The benzofuran moiety can be substituted at various positions to modulate the electronic and steric properties of the molecule. For example, different substituents on the aromatic ring of benzofuran can be introduced through standard aromatic substitution reactions.

Hybridization Strategies:

A hybridization strategy has been employed to design novel compounds by linking benzofuran and piperazine (B1678402) (a related six-membered nitrogen-containing heterocycle) moieties. tandfonline.comresearchgate.net This approach can be extended to piperidine to generate new chemical entities.

Introduction of Substituents on the Piperidine Ring

The secondary amine of the piperidine ring in this compound is a prime site for the introduction of a wide array of substituents, significantly influencing the molecule's physicochemical properties and biological activity. Common strategies include N-alkylation and N-acylation.

N-Alkylation: The direct alkylation of the piperidine nitrogen can be achieved using various alkyl halides. The reaction typically proceeds in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net To prevent the formation of quaternary ammonium salts, the alkylating agent can be added slowly to ensure the piperidine remains in excess. researchgate.net Reductive amination offers an alternative route, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation: Acyl groups can be introduced by reacting the piperidine with acyl chlorides or acid anhydrides. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. For instance, N-acyl-N-phenyl ureas of piperidine have been synthesized and evaluated for their biological activities. nih.gov

| Reagent/Catalyst | Reaction Type | Product Type | Reference |

| Alkyl halide, K2CO3, DMF | N-Alkylation | N-Alkylpiperidine | researchgate.net |

| Acyl chloride, Base | N-Acylation | N-Acylpiperidine | nih.gov |

Modifications of the Benzofuran System

The benzofuran moiety offers multiple positions for substitution, allowing for the fine-tuning of electronic and steric properties. Key transformations include halogenation and palladium-catalyzed cross-coupling reactions.

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, onto the benzofuran ring can significantly impact a compound's binding affinity for biological targets. nih.gov Halogenation can be achieved using various electrophilic halogenating agents. The position of halogenation is a critical determinant of biological activity. nih.gov For instance, bromination of a methyl group at the 3-position of a benzofuran ring has been shown to yield compounds with notable cytotoxic activity. nih.gov

Suzuki-Miyaura Cross-Coupling: This powerful reaction enables the formation of carbon-carbon bonds, allowing for the introduction of new aryl or heteroaryl groups onto the benzofuran scaffold. acs.orgnih.gov This is typically achieved by first introducing a halogen, such as bromine, onto the benzofuran ring, which can then participate in a palladium-catalyzed coupling with a boronic acid. nih.gov This methodology provides access to a wide range of biaryl-substituted benzofuran derivatives. nih.govdntb.gov.ua

| Reagent/Catalyst | Reaction Type | Product Type | Reference |

| Electrophilic Halogenating Agent | Halogenation | Halogenated Benzofuran | nih.gov |

| Arylboronic acid, Pd catalyst, Base | Suzuki-Miyaura Coupling | Aryl-substituted Benzofuran | acs.orgnih.gov |

Linker Elongation and Functional Group Interconversions

Modifying the methylene linker between the piperidine and benzofuran rings, as well as interconverting functional groups on the scaffold, provides further avenues for structural diversification.

Linker Elongation: The Arndt-Eistert reaction is a classical method for one-carbon homologation of carboxylic acids, which could be conceptually applied to a derivative of this compound. This would involve converting a carboxylic acid precursor into an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water or an alcohol, would yield the homologated carboxylic acid or ester, respectively.

Functional Group Interconversions: Standard organic transformations can be employed to interconvert functional groups on the molecule. For example, a hydroxyl group could be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. An ester can be reduced to an alcohol, which can then be oxidized to an aldehyde or carboxylic acid, providing a handle for further functionalization.

| Transformation | Reagents/Conditions | Resulting Functional Group |

| Arndt-Eistert Homologation | 1. SOCl2; 2. CH2N2; 3. Ag2O, H2O/ROH | Elongated Carboxylic Acid/Ester |

| Ester Reduction | LiAlH4 or other reducing agents | Alcohol |

| Alcohol Oxidation | PCC, DMP, or other oxidizing agents | Aldehyde/Carboxylic Acid |

| Hydroxyl to Sulfonate Ester | TsCl or MsCl, Pyridine | Tosylate/Mesylate (Good Leaving Group) |

Structure Activity Relationship Sar and Medicinal Chemistry Optimization of 2 2 Benzofuranylmethyl Piperidine Analogs

Systematic Structural Modifications and Their Biological Impact

The biological profile of 2-(2-benzofuranylmethyl)piperidine analogs can be finely tuned by making systematic structural changes to three key regions of the molecule: the piperidine (B6355638) ring, the benzofuran (B130515) nucleus, and the methylene (B1212753) linker that connects them.

The piperidine moiety is a common feature in many CNS-active drugs, and modifications to this ring system, including substitutions on the nitrogen atom, can significantly impact pharmacological properties. ajchem-a.comencyclopedia.pub The nitrogen atom of the piperidine ring is a critical feature, often involved in key interactions with biological targets. encyclopedia.pub

In the broader context of piperidine-containing bioactives, the nature of the substituent on the piperidine nitrogen plays a crucial role in determining potency and selectivity. For instance, in a series of 2-(piperidin-3-yl)-1H-benzimidazoles, the attachment of polar substituents to the piperidine nitrogen was a key strategy in the lead optimization process to reduce pK(a) and/or logP, which can improve CNS penetration and selectivity profiles. nih.gov While direct SAR data for N-substituted this compound is limited in the provided results, it is a common strategy in medicinal chemistry to explore a range of substituents, from small alkyl groups to larger arylalkyl moieties, to probe the steric and electronic requirements of the target binding site.

Furthermore, the substitution pattern on the piperidine ring itself can dictate the biological activity. For example, in a series of trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, it was found that only small, linear alkyl groups at the 2α-position were tolerated for μ-opioid antagonist activity. This highlights the steric constraints that can exist in the binding pocket of a receptor.

The stereochemistry of the piperidine ring is another critical determinant of activity. Studies on 3,4-disubstituted piperidine analogs as monoamine transporter inhibitors have shown that different stereoisomers can have vastly different selectivity profiles. For example, (-)-cis analogues can exhibit dopamine (B1211576)/norepinephrine transporter (DAT/NET) selectivity, while (-)-trans and (+)-cis isomers may show serotonin (B10506) transporter (SERT) or SERT/NET selectivity.

Incorporating heteroatoms into the piperidine ring, thereby creating analogs like morpholine (B109124) or thiomorpholine (B91149), is another strategy to modulate activity and physicochemical properties. nih.gov In the case of 2-(piperidin-3-yl)-1H-benzimidazoles, replacing the piperidine with a morpholine or thiomorpholine ring led to improved selectivity and CNS profiles for H₁-antihistamine activity. nih.gov

| Modification | Observation | Potential Impact | Reference |

|---|---|---|---|

| N-Substitution | Attachment of polar groups can reduce pK(a) and logP. | Improved CNS penetration and selectivity. | nih.gov |

| Ring Substitution | Small, linear alkyl groups may be favored at specific positions. | Enhanced potency for a specific target. | |

| Stereochemistry | Different isomers can exhibit varied transporter selectivity (e.g., DAT/NET vs. SERT). | Development of selective ligands. | |

| Heteroatom Incorporation | Replacement of piperidine with morpholine or thiomorpholine. | Improved selectivity and CNS profiles. | nih.gov |

The benzofuran ring is another key component of the scaffold, and its substitution pattern can significantly influence the biological activity and selectivity of the analogs. Earlier SAR studies on benzofuran derivatives have indicated that substitutions at the C-2 position are often crucial for cytotoxic activity against cancer cells. nih.gov

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, onto the benzofuran ring has been shown to increase anticancer activity. nih.gov The position of the halogen can also be critical, with para-substitution on an N-phenyl ring attached to the benzofuran scaffold often leading to maximal activity. nih.gov This is attributed to the hydrophobic and electron-donating properties of halogens, which can enhance the compound's cytotoxic properties. nih.gov

In the context of developing multifunctional agents, benzofuran piperidine derivatives have been investigated as potential treatments for Alzheimer's disease. These compounds have shown promise as Aβ anti-aggregating agents and acetylcholinesterase (AChE) inhibitors. researchgate.net

The linker region, in this case, the methylene bridge connecting the benzofuran and piperidine rings, plays a crucial role in orienting the two pharmacophoric groups in the binding site of the target protein. Modifications to the length and flexibility of this linker can have profound effects on affinity and selectivity.

In a closely related series of N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazines, which are analogs where the piperidine is replaced by a piperazine (B1678402), the elongation of the alkyl linker between the piperazine and a methoxyphenyl group generally improved selectivity for σ₁ receptors over 5-HT₂B receptors. nih.gov This study systematically explored linkers of varying lengths (from ethyl to hexyl) and found that a propyl linker provided a potent and selective σ₁ ligand. nih.gov

Specifically, the compound N-(2-benzofuranylmethyl)-N'-[3-(4-methoxyphenyl)propyl]piperazine was identified as a high-affinity and selective σ₁ ligand (Kᵢ = 3.1 nM, σ₂/σ₁ = 45). nih.gov This demonstrates that the length of the linker is a critical parameter that can be optimized to achieve the desired pharmacological profile.

| Compound | Linker Length (n) | σ₁ Receptor Kᵢ (nM) | σ₁/σ₂ Selectivity | Reference |

|---|---|---|---|---|

| Analog with n=2 | Ethyl | - | - | nih.gov |

| N-(2-benzofuranylmethyl)-N'-[3-(4-methoxyphenyl)propyl]piperazine | Propyl | 3.1 | 45 | nih.gov |

| Analog with n=4 | Butyl | - | - | nih.gov |

| Analog with n=5 | Pentyl | - | - | nih.gov |

| Analog with n=6 | Hexyl | - | - | nih.gov |

Identification of Key Pharmacophores and Structural Determinants

A pharmacophore model for a class of compounds describes the essential steric and electronic features necessary for biological activity. For this compound analogs, the key pharmacophoric elements can be deduced from the SAR studies.

The basic nitrogen of the piperidine ring is a crucial feature, likely acting as a proton acceptor or forming ionic interactions with acidic residues in the target's binding site. The benzofuran ring system likely serves as a hydrophobic anchor, engaging in van der Waals or π-π stacking interactions. The relative orientation of these two groups, dictated by the methylene linker, is a critical determinant of activity.

Pharmacophore modeling is a powerful tool in drug discovery. nih.govnih.gov For a related series of heterocyclic diamidines that bind to the DNA minor groove, a four-point pharmacophore model identified positive ionic and aromatic features as crucial for bioactivity. researchgate.net A similar approach could be applied to the this compound scaffold to computationally screen for new analogs with desired activities.

Lead Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization is the process of refining the chemical structure of a promising compound to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile.

Improving the engagement of a ligand with its biological target often involves fine-tuning the interactions within the binding pocket. Based on the SAR data, several strategies can be employed for the this compound scaffold:

Fine-tuning Piperidine N-Substituents: As the piperidine nitrogen is a key interaction point, systematically varying the substituents on this atom can optimize interactions. This could involve exploring a range of alkyl, aryl, and aralkyl groups to probe for additional binding pockets. In some cases, replacing the piperidine with a piperazine can offer a point for further substitution to enhance dual-target activity, as seen in some histamine (B1213489) H3 and sigma-1 receptor ligands. unisi.it

Exploring Benzofuran Substitutions: The benzofuran ring offers multiple positions for substitution. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring system and its interactions with the target. Halogenation, as discussed, is a proven strategy to enhance activity in some benzofuran-containing compounds. nih.gov

Conformational Constraint: The flexibility of the linker region can be constrained to lock the molecule into a more bioactive conformation. This can be achieved by introducing rigid elements, such as a double bond or a small ring, into the linker. This strategy can lead to an increase in potency and selectivity by reducing the entropic penalty upon binding.

Bioisosteric Replacement: The benzofuran or piperidine rings can be replaced with other bioisosteric groups to explore alternative interactions and improve properties. For example, replacing the benzofuran with a benzothiophene (B83047) or an indole (B1671886) could maintain key interactions while altering the pharmacokinetic profile. Similarly, as previously mentioned, the piperidine ring could be replaced with other saturated heterocycles like morpholine or thiomorpholine. nih.gov

Structural Simplification Approaches in Lead Optimization

Structural simplification is a key strategy in lead optimization aimed at reducing molecular complexity to enhance drug-like properties. This approach can lead to improved synthetic accessibility, better pharmacokinetic profiles, and reduced side effects. nih.govnih.gov The process typically involves identifying and removing non-essential structural elements of a complex lead compound while preserving the key pharmacophoric features required for biological activity. nih.gov Common simplification tactics include reducing the number of rings, eliminating unnecessary chiral centers, and removing large or metabolically labile groups. nih.gov

In the context of analogs of this compound, a structural simplification strategy could involve modifications to both the benzofuran and piperidine moieties. For instance, if the entire benzofuran ring is not essential for activity, it could be replaced by a simpler phenyl group. Further simplification could involve replacing the phenyl group with smaller, non-aromatic rings.

An example of a lead optimization process involving structural simplification can be seen in the development of H1-antihistamines from 2-(piperidin-3-yl)-1H-benzimidazole leads. In this case, the pKa and/or logP of the lead compounds were reduced by introducing polar substituents to the piperidine nitrogen or by incorporating heteroatoms into the piperidine ring itself, leading to the creation of morpholine and thiomorpholine analogs. nih.gov This strategy resulted in compounds with improved selectivity and central nervous system (CNS) profiles. nih.gov

Table 1: Example of Structural Simplification in Benzimidazole-Piperidine Analogs

| Compound | Structure | Modification | Key Finding | Reference |

| Lead Compound 2 | 2-(piperidin-3-yl)-1H-benzimidazole scaffold | - | Potent H1-antihistamine with CNS effects | nih.gov |

| Compound 9a | 2-morpholin-2-yl-1H-benzimidazole scaffold | Piperidine ring replaced by a morpholine ring | Improved selectivity and CNS profile | nih.gov |

| Compound 9b | 2-morpholin-2-yl-1H-benzimidazole scaffold | Piperidine ring replaced by a morpholine ring | Improved selectivity and CNS profile | nih.gov |

| Compound 10g | 2-thiomorpholin-2-yl-1H-benzimidazole scaffold | Piperidine ring replaced by a thiomorpholine ring | Improved selectivity and CNS profile | nih.gov |

Considerations for Stereochemical Optimization

Stereochemistry plays a crucial role in the interaction of a drug molecule with its biological target. The three-dimensional arrangement of atoms in a molecule can significantly influence its binding affinity, efficacy, and pharmacokinetic properties. For chiral molecules like this compound, which has a stereocenter at the 2-position of the piperidine ring, it is essential to evaluate the biological activity of the individual enantiomers.

The optimization of stereochemistry often involves the synthesis and testing of all possible stereoisomers of a lead compound. This process can reveal a preferred stereoisomer with significantly higher potency or a better safety profile. For example, in a study of piperidine derivatives, it was found that the different stereoisomers had varying affinities for their target receptors.

A detailed analysis of the stereochemical requirements of the target's binding site can guide the design of more potent and selective analogs. Computational methods, such as molecular docking, can be employed to predict the binding modes of different stereoisomers and to understand the key interactions that contribute to stereoselectivity. nih.gov These computational studies can help prioritize the synthesis of the most promising stereoisomers, thereby accelerating the lead optimization process. nih.gov

Table 2: Hypothetical Stereochemical Optimization Data for a Chiral Piperidine Derivative

| Compound | Stereochemistry | Target Affinity (Ki, nM) | Key Finding |

| Racemic Mixture | (R/S) | 50 | Baseline activity of the mixed isomers. |

| Enantiomer 1 | (S) | 5 | The (S)-enantiomer is 20-fold more potent than the (R)-enantiomer. |

| Enantiomer 2 | (R) | 100 | The (R)-enantiomer has significantly lower activity. |

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand like 2-(2-benzofuranylmethyl)piperidine might interact with a protein target.

Molecular docking studies on structurally related benzofuran (B130515) piperidine (B6355638) derivatives have been instrumental in elucidating their binding modes within various biological targets. For instance, a series of benzofuran piperidine derivatives were investigated as potential agents against Alzheimer's disease by targeting the aggregation of amyloid-beta (Aβ) peptides and the enzyme acetylcholinesterase (AChE). nih.gov Docking studies revealed that these compounds could effectively bind to the Aβ monomer, Aβ fibril, and AChE. nih.gov The predicted binding poses highlighted key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

In a typical docking simulation, the piperidine ring of a ligand can engage in crucial interactions. For example, in studies of other piperidine derivatives, the nitrogen atom of the piperidine ring has been shown to form significant hydrogen bonds or salt bridges with acidic residues like aspartate or glutamate (B1630785) in a protein's active site. The benzofuran moiety, with its aromatic and heterocyclic nature, can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

For this compound, it can be hypothesized that the piperidine nitrogen would act as a hydrogen bond acceptor or, in its protonated form, a hydrogen bond donor. The benzofuran ring would likely orient itself within a hydrophobic pocket of a target protein, stabilized by van der Waals forces and potential π-stacking interactions.

| Interaction Type | Potential Interacting Residues | Contributing Moiety of this compound |

|---|---|---|

| Hydrogen Bond | Aspartate, Glutamate, Serine, Threonine | Piperidine Nitrogen |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Benzofuran Ring |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine | Benzofuran Ring and Piperidine Ring |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be ligand-based or structure-based.

In a ligand-based approach, a known active ligand is used as a template to search for other molecules with similar properties. If this compound were a known active compound, its structural features could be used to generate a pharmacophore model. This model, representing the essential steric and electronic features necessary for biological activity, could then be used to screen vast compound databases for new potential ligands. rsc.org

Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein. In a study aimed at identifying novel inhibitors of HCV NS5B polymerase, a virtual screening of a large compound database was performed, leading to the identification of several promising hits. nih.gov Similarly, a virtual screening campaign could be designed to find novel ligands for a target of interest by docking a library of compounds into the binding site and ranking them based on their predicted binding affinity. This approach has been successful in identifying novel scaffolds for various targets, including tankyrase (TNKS) inhibitors to combat colorectal cancer. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and its electronic transitions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an important indicator of molecular stability and reactivity. A smaller Egap suggests higher reactivity.

Studies on benzofuran derivatives have shown that the HOMO is typically localized on the benzofuran ring system, indicating that this is the region most susceptible to electrophilic attack. rsc.org The LUMO, conversely, is often distributed over the same ring system, making it the site for nucleophilic attack. For 2-phenylbenzofuran (B156813) derivatives, it has been shown that a small energy gap between the HOMO and LUMO facilitates intramolecular charge transfer. physchemres.org

In the case of this compound, the benzofuran moiety would be the primary site of electron donation. The specific energy values for HOMO, LUMO, and the energy gap would depend on the computational method and basis set used. However, based on studies of similar benzofuran-containing compounds, the following trends can be expected. nih.govnih.gov

| Parameter | Significance | Expected Trend for Benzofuran Moiety |

|---|---|---|

| EHOMO | Electron-donating ability | Relatively high energy, indicating a good electron donor |

| ELUMO | Electron-accepting ability | Relatively low energy, indicating a good electron acceptor |

| Egap (ELUMO - EHOMO) | Chemical reactivity and stability | A moderate gap, suggesting a balance of stability and reactivity |

The presence of the piperidine ring, being a saturated heterocycle, would have a lesser direct contribution to the frontier orbitals compared to the conjugated benzofuran system. However, its electron-donating or -withdrawing nature, depending on its substitution and protonation state, can influence the electronic properties of the entire molecule.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions. In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of negative potential around the oxygen atom of the benzofuran ring due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the piperidine ring would also exhibit a negative potential. In contrast, the hydrogen atoms attached to the carbon atoms of both rings would represent regions of positive potential.

MEP analysis of benzofuran-stilbene hybrid compounds has been used to gain insight into their reactive sites. rsc.org The MEP map provides a clear visual guide to the molecule's reactivity, complementing the information obtained from HOMO-LUMO analysis. Understanding the MEP of this compound is crucial for predicting its interactions with biological macromolecules, where electrostatic complementarity plays a significant role in binding.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies (Preclinical Context)

The evaluation of ADME properties is a critical step in the drug development pipeline, as these characteristics largely determine the bioavailability and in vivo efficacy of a potential therapeutic agent. researchgate.net In silico ADME prediction has emerged as a crucial component of this evaluation, enabling the rapid screening of large compound libraries and the prioritization of candidates with favorable pharmacokinetic profiles. nih.gov

A variety of computational models are utilized to predict the ADME properties of a molecule like this compound. These models are typically built using large datasets of experimentally determined properties and employ quantitative structure-property relationship (QSPR) approaches or more complex machine learning algorithms. scispace.com The predictions for key ADME parameters for a compound with the structure of this compound would be generated using various established models.

Absorption: Oral bioavailability is a key consideration for many drugs. Computational models can predict intestinal absorption based on physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. researchgate.net For a molecule like this compound, models would also assess its potential to be a substrate for intestinal transporters. Permeability is often predicted using models trained on Caco-2 cell permeability data. nih.gov

Distribution: The distribution of a drug throughout the body is influenced by its ability to cross biological membranes and its affinity for plasma proteins. nih.gov In silico models can predict the volume of distribution (Vd), plasma protein binding (PPB), and blood-brain barrier (BBB) penetration. The predicted lipophilicity of this compound would be a key descriptor in these models.

Metabolism: Predicting the metabolic fate of a compound is crucial for understanding its half-life and potential for drug-drug interactions. Computational models can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes. For this compound, the piperidine ring and the benzofuran moiety would be analyzed for susceptibility to common metabolic reactions such as oxidation and hydroxylation.

Excretion: The route and rate of excretion are important for determining the dosing regimen. While direct prediction of excretion pathways is complex, models can provide insights into renal clearance based on the compound's physicochemical properties.

The following table provides an illustrative example of the types of ADME properties that would be computationally predicted for this compound.

| ADME Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good potential for oral absorption. |

| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelium. |

| Distribution | ||

| Plasma Protein Binding | High | May affect the free concentration of the drug available to exert its effect. |

| Blood-Brain Barrier (BBB) Penetration | Likely | The lipophilic nature suggests it may cross the BBB. |

| Metabolism | ||

| CYP2D6 Substrate | Probable | Indicates a potential pathway for metabolism and possible drug interactions. |

| CYP3A4 Substrate | Possible | Another common metabolic pathway to consider. |

| Excretion | ||

| Renal Clearance | Low | Suggests that metabolism is the primary route of elimination. |

Note: The data in this table is illustrative and based on general predictions for compounds with similar structural features. Specific experimental validation would be required for confirmation.

When in silico predictions identify potential ADME liabilities for a lead compound, medicinal chemists can use this information to guide chemical modifications aimed at improving its pharmacokinetic profile. nih.gov This iterative process of design, prediction, and synthesis is a cornerstone of modern drug discovery.

For this compound, several strategies could be employed to optimize its ADME properties based on the predicted profile.

Improving Solubility and Permeability: If aqueous solubility is predicted to be low, modifications could include the introduction of polar functional groups. nih.gov However, this must be balanced with the potential impact on permeability. Fine-tuning the lipophilicity by adding or removing certain substituents is a common strategy to optimize the absorption profile.

Modulating Metabolism: If rapid metabolism is a concern, modifications can be made to block predicted sites of metabolism. For instance, if the piperidine ring is a primary site of oxidation, the introduction of a substituent could sterically hinder the approach of metabolic enzymes. nih.gov Conversely, if enhanced clearance is desired, functional groups that are known to be readily metabolized could be introduced.

Controlling Distribution: The distribution of the compound, particularly its penetration into the central nervous system, can be modulated by altering its lipophilicity and polar surface area. nih.gov For example, to reduce BBB penetration, the introduction of more polar groups or increasing the molecule's size could be explored.

The table below illustrates how specific chemical modifications to the this compound scaffold could be hypothesized to alter its ADME properties.

| Parent Compound | Modification | Rationale for Modification | Predicted Impact on ADME |

| This compound | Addition of a hydroxyl group to the piperidine ring | Increase polarity | Improved aqueous solubility, potentially reduced BBB penetration. |

| This compound | Introduction of a fluorine atom on the benzofuran ring | Block potential site of metabolism | Increased metabolic stability and half-life. |

| This compound | Substitution on the piperidine nitrogen | Alter lipophilicity and basicity | Modulate absorption, distribution, and potential for transporter interactions. nih.gov |

Note: The predicted impacts in this table are hypothetical and would require computational re-evaluation and subsequent experimental verification.

Future Research Directions and Translational Perspectives for 2 2 Benzofuranylmethyl Piperidine

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of piperidine (B6355638) and its derivatives is a cornerstone of medicinal chemistry, with a continuous drive towards more efficient and environmentally friendly methods. researchgate.net Future research on 2-(2-benzofuranylmethyl)piperidine should prioritize the development of novel and sustainable synthetic routes.

Current synthetic strategies for related benzofuran-piperidine structures often involve multi-step processes. For instance, the synthesis of (E)-1-(benzofuran-2-yl)-3-(piperidin-1-yl)prop-2-en-1-one has been achieved through the reaction of 1-(benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one with piperidine. nih.gov Greener approaches could involve one-pot reactions, the use of biocatalysis, or employing alternative, more sustainable solvents and reagents. The principles of green chemistry, such as atom economy and the reduction of hazardous substances, should guide the development of these new synthetic pathways.

Recent advancements in catalysis, such as the use of nickel-catalyzed cyclization or photochemical methods for creating piperidine rings, could be adapted for the synthesis of this compound. researchgate.net Furthermore, exploring bio-renewable starting materials could significantly enhance the sustainability of its production.

Development of Multi-Target Directed Ligands

The concept of multi-target-directed ligands (MTDLs) has emerged as a powerful strategy in drug discovery, particularly for complex multifactorial diseases like neurodegenerative disorders and cancer. nih.govnih.gov The this compound scaffold is an excellent candidate for the development of MTDLs due to the known biological activities of both the benzofuran (B130515) and piperidine moieties.

Piperidine-containing compounds have been extensively studied for their therapeutic potential against a variety of diseases. nih.gov For example, piperine, an alkaloid containing a piperidine ring, has been investigated for its anticancer properties and as a source for MTDLs in Alzheimer's disease management. nih.govnih.gov Similarly, benzofuran derivatives have shown promise in a range of therapeutic areas, including as antiproliferative agents. nih.gov

Future research should focus on designing and synthesizing derivatives of this compound that can simultaneously modulate multiple biological targets. For instance, in the context of Alzheimer's disease, derivatives could be designed to inhibit both acetylcholinesterase and beta-secretase 1 (BACE1), key enzymes in the disease pathology. nih.gov In oncology, MTDLs based on this scaffold could target multiple signaling pathways involved in cancer cell proliferation and survival. nih.gov

| Research Area | Potential Targets | Therapeutic Indication |

| Neurodegenerative Diseases | Acetylcholinesterase, BACE1, Sigma Receptors | Alzheimer's Disease, Parkinson's Disease |

| Oncology | PI3K, VEGFR2, HDM2 | Various Cancers |

| CNS Disorders | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors | Schizophrenia, Depression |

Integration of Advanced Computational Design in Drug Discovery Pipelines

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. rsc.org The integration of advanced computational design in the research of this compound can significantly accelerate the discovery of new therapeutic agents.

Molecular docking and molecular dynamics simulations can be employed to predict the binding affinity and interaction patterns of this compound derivatives with various biological targets. nih.govresearchgate.net These computational studies can provide valuable insights into the structure-activity relationships (SAR) and guide the design of more potent and selective ligands. For example, computational analysis has been used to identify novel piperidine derivatives as potential inhibitors of the p53-HDM2 interaction in cancer therapy. researchgate.net

Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity of new derivatives based on their physicochemical properties. researchgate.net These in silico tools can help to prioritize compounds for synthesis and biological testing, thereby reducing the time and cost of drug development.

| Computational Method | Application in Drug Discovery |

| Molecular Docking | Predicts binding modes and affinities of ligands to target proteins. nih.govresearchgate.net |

| Molecular Dynamics | Simulates the dynamic behavior of ligand-protein complexes. nih.govresearchgate.net |

| QSAR | Relates chemical structure to biological activity. researchgate.net |

Potential Applications in Emerging Therapeutic Areas

The unique structural features of this compound suggest its potential for a wide range of therapeutic applications beyond the well-established areas. The piperidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. mdpi.com

Future research should explore the potential of this compound and its derivatives in emerging therapeutic areas. For instance, its structural similarity to known sigma receptor ligands suggests a potential role in the treatment of various central nervous system (CNS) disorders. nih.gov The development of new antipsychotics with pro-cognitive effects often involves piperidine derivatives targeting multiple receptors like dopamine and serotonin. nih.gov

Furthermore, the anti-proliferative activity of related benzofuran and piperidine compounds indicates a potential for developing novel anticancer agents. nih.govnih.gov Investigating the efficacy of this compound derivatives against a panel of cancer cell lines and in preclinical cancer models could unveil new therapeutic opportunities.

常见问题

Q. What are the recommended synthetic routes and characterization methods for 2-(2-benzofuranylmethyl)piperidine?

Methodological Answer: The synthesis typically involves coupling benzofuran derivatives with piperidine-based intermediates. Key steps include:

- Reagents : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as bases in dimethylformamide (DMF) or tetrahydrofuran (THF) .

- Purification : Column chromatography using gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product .

- Characterization :

- NMR : ¹H and ¹³C NMR to confirm substituent positions and structural integrity (e.g., benzofuran methyl group integration at δ ~2.5–3.5 ppm for piperidine-CH₂) .

- HRMS : To verify molecular weight with <1 ppm error .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. How is structural elucidation performed for piperidine-benzofuran hybrids?

Methodological Answer:

- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the benzofuran-piperidine scaffold .

- Computational modeling : Density Functional Theory (DFT) optimizes geometry and predicts NMR/IR spectra for comparison with experimental data .

- InChI key validation : Cross-referencing with PubChem entries ensures structural consistency (e.g., InChI=1S/C15H18N2O2...) .

Q. What analytical techniques ensure purity and stability of the compound?

Methodological Answer:

- HPLC : Retention time reproducibility (±0.1 min) and peak symmetry (Asymmetry Factor <1.5) confirm purity .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 68.5%, H: 6.9%, N: 4.8%) .

- Stability studies : Accelerated degradation under heat (40°C), light (UV), and humidity (75% RH) over 14 days to identify decomposition pathways .

Q. How are initial biological activities screened for this compound?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition : Kinase or protease targets (IC₅₀ determination via fluorescence polarization) .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells (EC₅₀ <10 µM suggests therapeutic potential) .

- Target prioritization : Structural similarity to known bioactive piperidines (e.g., acetylcholinesterase inhibitors) guides hypothesis-driven screening .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Methodological Answer:

- Design of Experiments (DoE) : Vary temperature (60–120°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2.5) to identify optimal conditions .

- Catalyst screening : Transition metals (e.g., Pd/C for hydrogenation) improve regioselectivity in benzofuran coupling .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts .

Q. What in silico strategies predict binding affinity and selectivity?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Glide predicts interactions with targets (e.g., serotonin receptors) using crystal structures (PDB ID: 6WGT) .

- MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) and identifies key residues for mutagenesis studies .

- QSAR models : Hammett σ values for substituents (e.g., -CF₃, -OCH₃) correlate with logP and IC₅₀ .

Q. How are ADME properties profiled in preclinical studies?

Methodological Answer:

- Permeability : Caco-2 monolayer assays (Papp >1×10⁻⁶ cm/s suggests oral bioavailability) .

- Metabolic stability : Liver microsome assays (t₁/₂ >30 min in human vs. rat) .

- CYP inhibition : Fluorescent probes (e.g., CYP3A4) identify metabolic interactions .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding .

- Batch reproducibility : Re-synthesize compounds and re-test under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Meta-analysis : Compare data across PubChem BioAssay entries (AID 1495, 2546) to identify consensus targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。